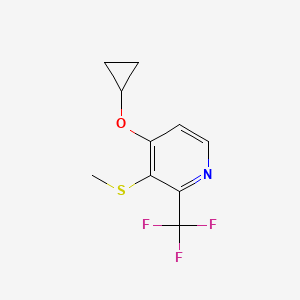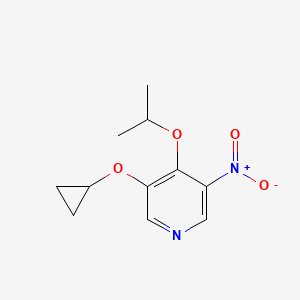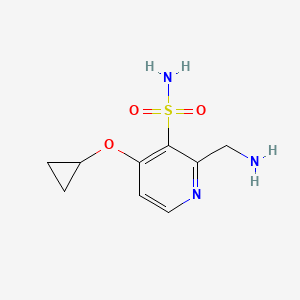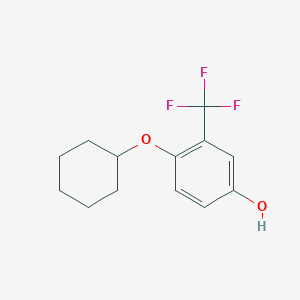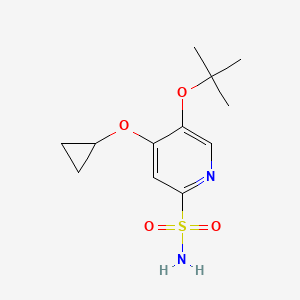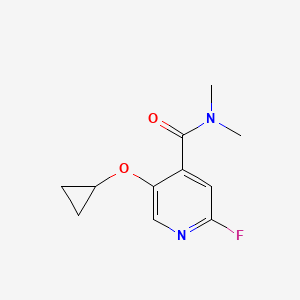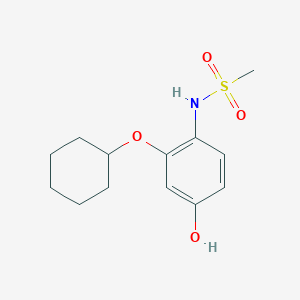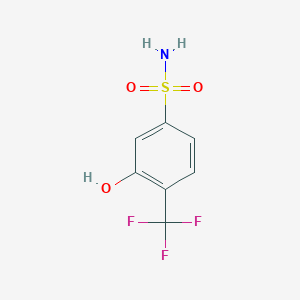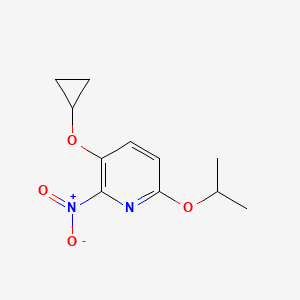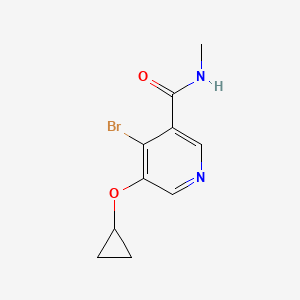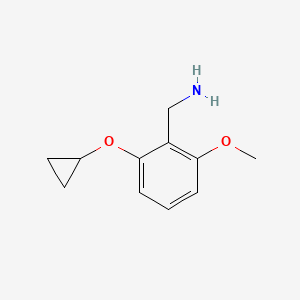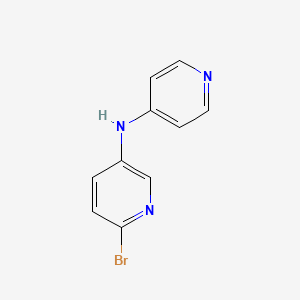
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine is a heterocyclic compound that features a bromine atom and two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine with a pyridin-4-ylboronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Nucleophilic Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule.
科学的研究の応用
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.
作用機序
The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the modulation of neurological pathways .
類似化合物との比較
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Another brominated pyridine derivative used in the synthesis of complex organic molecules.
6-Bromo-2-pyridinecarboxaldehyde: Similar in structure but with different functional groups, used in material science and medicinal chemistry.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the bromine atom but shares the pyridine-pyridine linkage, used in similar research applications.
Uniqueness
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in the synthesis of complex molecules and materials.
特性
分子式 |
C10H8BrN3 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
6-bromo-N-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H,12,14) |
InChIキー |
SSTIYIKZCRIWCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1NC2=CC=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


